molecular formula C40H71NO14 B13892674 H-pyran-3-yl propanoate (non-preferred name)

H-pyran-3-yl propanoate (non-preferred name)

Cat. No.: B13892674
M. Wt: 790.0 g/mol
InChI Key: TYQXKHPOXXXCTP-UHFFFAOYSA-N
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Description

H-pyran-3-yl propanoate is an organic compound that belongs to the class of pyran derivatives Pyrans are six-membered heterocyclic compounds containing one oxygen atom H-pyran-3-yl propanoate is characterized by a pyran ring attached to a propanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-pyran-3-yl propanoate typically involves the condensation of aldehydes with malononitrile and 1,3-dicarbonyl compounds under different catalytic conditions. For example, hexamethylenetetramine (HMTA) can be used as a catalyst in an aqueous medium to facilitate the reaction . The reaction conditions often include mild temperatures and short reaction times, making the process efficient and cost-effective.

Industrial Production Methods

Industrial production of H-pyran-3-yl propanoate may involve large-scale multicomponent reactions (MCRs) due to their high efficiency and atom economy. These reactions can be carried out in batch reactors or continuous flow systems, depending on the desired scale of production. The use of environmentally friendly solvents and catalysts is also emphasized to ensure sustainable production practices.

Chemical Reactions Analysis

Types of Reactions

H-pyran-3-yl propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include various substituted pyran derivatives, carboxylic acids, alcohols, and other functionalized compounds. These products can be further utilized in the synthesis of more complex molecules with potential biological activities.

Scientific Research Applications

H-pyran-3-yl propanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of H-pyran-3-yl propanoate involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The anti-inflammatory properties are linked to its inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response .

Comparison with Similar Compounds

H-pyran-3-yl propanoate can be compared with other pyran derivatives such as:

The uniqueness of H-pyran-3-yl propanoate lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[4-(dimethylamino)-2-[[14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H71NO14/c1-15-27-40(11,48)33(44)22(5)30(43)20(3)18-38(9,47)35(55-37-32(53-28(42)16-2)26(41(12)13)17-21(4)50-37)23(6)31(24(7)36(46)52-27)54-29-19-39(10,49-14)34(45)25(8)51-29/h20-27,29,31-35,37,44-45,47-48H,15-19H2,1-14H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQXKHPOXXXCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H71NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859266
Record name 4-(Dimethylamino)-2-({14-ethyl-7,12,13-trihydroxy-4-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradecan-6-yl}oxy)-6-methyloxan-3-yl propanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

790.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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